molecular formula C5H7F3O3 B1295187 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid CAS No. 338-03-4

4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

Cat. No.: B1295187
CAS No.: 338-03-4
M. Wt: 172.1 g/mol
InChI Key: JCJGOWYCFRASTM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C5H7F3O3. It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a methyl group attached to a butanoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid is utilized in various fields of scientific research:

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 4,4,4-trifluoro-3-hydroxy-3-methylbutanone with a suitable oxidizing agent to form the desired acid . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxy-3-methylbutanone
  • 4,4,4-Trifluoro-3-hydroxy-3-methylbutanol
  • 4,4,4-Trifluoro-3-oxo-3-methylbutanoic acid

Comparison: 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid is unique due to its combination of trifluoromethyl, hydroxyl, and carboxylic acid groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the carboxylic acid group makes it more acidic and capable of forming stronger hydrogen bonds compared to its alcohol and ketone counterparts .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJGOWYCFRASTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955375
Record name 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338-03-4
Record name 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and crystal structure of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid?

A1: this compound has the molecular formula C5H7O3F3 []. The crystal structure is monoclinic, belonging to the space group P21/c. The unit cell dimensions are a = 7.9450(4) Å, b = 21.0079(10) Å, c = 8.5285(3) Å, and β = 101.240(2)° [].

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